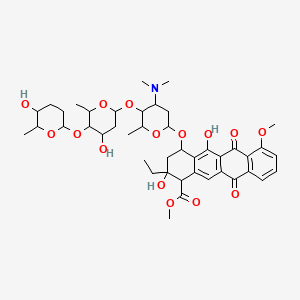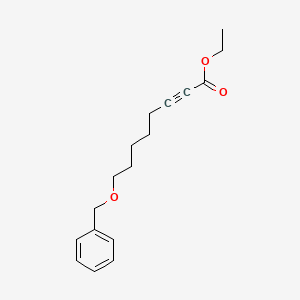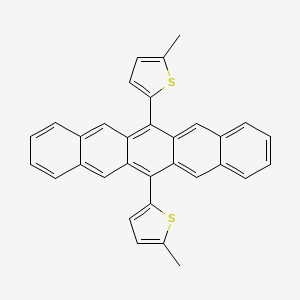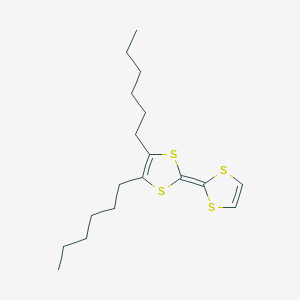![molecular formula C26H20OS B14178750 ([1,1'-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone CAS No. 876301-47-2](/img/structure/B14178750.png)
([1,1'-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone: is an organic compound that features a biphenyl core with a phenylsulfanyl group and a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone typically involves a multi-step process. One common method starts with the preparation of the biphenyl core, followed by the introduction of the phenylsulfanyl group and the methanone moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of ([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: ([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: ([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.
Medicine: The compound’s structural features make it a candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, ([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
- 4-(Diphenylamino)phenylboronic acid pinacol ester
- 2-cyclohexyl-4,6-dinitrophenol compound with 3-(1-methyl-2-phenoxyethoxy)propylamine
Uniqueness: ([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone stands out due to its unique combination of a biphenyl core, phenylsulfanyl group, and methanone moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
876301-47-2 |
|---|---|
Molecular Formula |
C26H20OS |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(4-phenylphenyl)-[4-(phenylsulfanylmethyl)phenyl]methanone |
InChI |
InChI=1S/C26H20OS/c27-26(24-17-15-22(16-18-24)21-7-3-1-4-8-21)23-13-11-20(12-14-23)19-28-25-9-5-2-6-10-25/h1-18H,19H2 |
InChI Key |
HESKWLSWGXPAJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester](/img/structure/B14178669.png)
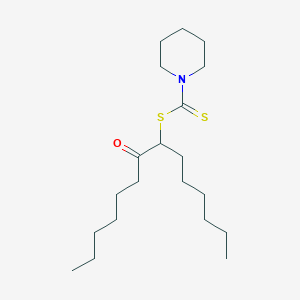


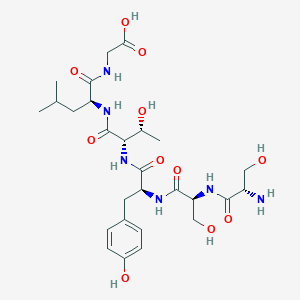
![tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane](/img/structure/B14178706.png)
![Urea, N-butyl-N'-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14178708.png)
